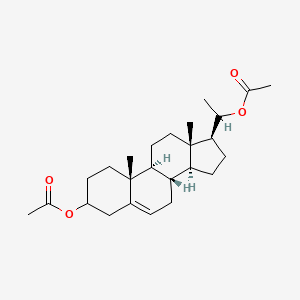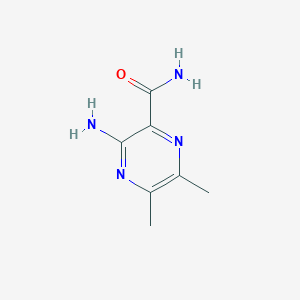![molecular formula C26H22N2O4 B12119362 Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate]](/img/structure/B12119362.png)
Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] is an organic compound that features a naphthalene core substituted with two methyl(phenyl)carbamate groups at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] typically involves the reaction of naphthalene-2,3-diol with methyl(phenyl)isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
Starting Materials: Naphthalene-2,3-diol and methyl(phenyl)isocyanate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent like dichloromethane or toluene. The temperature is maintained at room temperature to slightly elevated temperatures (25-50°C).
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the naphthalene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Oxidized derivatives of the naphthalene core.
Reduction: Reduced forms of the carbamate groups.
Substitution: Halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalene-2,3-diyl bis[ethyl(phenyl)carbamate]
- Naphthalene-2,3-diyl bis[isopropyl(phenyl)carbamate]
- Naphthalene-2,3-diyl bis[butyl(phenyl)carbamate]
Uniqueness
Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] is unique due to its specific substitution pattern and the presence of methyl(phenyl)carbamate groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C26H22N2O4 |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
[3-[methyl(phenyl)carbamoyl]oxynaphthalen-2-yl] N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C26H22N2O4/c1-27(21-13-5-3-6-14-21)25(29)31-23-17-19-11-9-10-12-20(19)18-24(23)32-26(30)28(2)22-15-7-4-8-16-22/h3-18H,1-2H3 |
InChI-Schlüssel |
YDICPOCJAZPXJO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=CC3=CC=CC=C3C=C2OC(=O)N(C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-amino-1-(2-chlorobenzyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119316.png)


![N-(5-Chloro-2-methyl-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12119330.png)

![2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one](/img/structure/B12119344.png)
![Ethyl 2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12119355.png)



